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Fenebrutinib Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic parameters of fenebrutinib, derived from

population pharmacokinetic (popPK) modeling and in vitro studies [1] [2].

Parameter Value / Description Source / Context

Molecular Weight 664.8 g/mol In vitro data [1]

logP 3.3 Measured [1]

pKa pKa1: 5.0, pKa2: 3.7 (diprotic base) In vitro data [1]

Plasma Protein
Binding (fu,p)

0.197 (19.7% unbound) Measured [1]

Blood-to-Plasma
Ratio (B/P)

0.61 Measured [1]

Primary
Clearance
Pathway

Hepatic metabolism, predominantly via CYP3A4

[1]

In vitro and clinical data
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Parameter Value / Description Source / Context

popPK Model
Structure

3-compartment model with linear elimination
and a flexible absorption transit compartment

model [2]

Phase 1 and Phase 2 data in
healthy subjects and RA

patients

Apparent
Clearance (CL/F)

52% higher in healthy subjects compared to

patients with Rheumatoid Arthritis (RA) [2]

Population PK analysis

Half-life (t1/2) 4 to 10 hours [3] Phase 1 single and multiple

ascending dose studies

ADME Processes of Fenebrutinib

A deep understanding of fenebrutinib's Absorption, Distribution, Metabolism, and Excretion (ADME) is

crucial for predicting its behavior in the body.

Absorption: Fenebrutinib is administered orally. Its absorption is described by a flexible absorption
transit compartment model in popPK analyses [2]. A mechanistic absorption PBPK model using the

ADAM (Advanced Dissolution, Absorption, and Metabolism) model accounts for its pH-dependent
solubility and predicted dissolution profile. Its human jejunum effective permeability (Peff, man) was

predicted from Madin-Darby Canine Kidney (MDCK) cell assays [1].

Distribution: Fenebrutinib exhibits multi-compartmental kinetics. A popPK model best describes its
profile using a 3-compartment model [2]. For PBPK modeling, a minimal PBPK model with a single
adjusting compartment (SAC) was used to capture its multiphasic profile. The volume of distribution
at steady-state (Vss) was predicted using tissue composition equations [1].

Metabolism: In vitro and clinical data indicate that hepatic metabolism, primarily via CYP3A4, is the
main clearance pathway for fenebrutinib [1]. It has been identified as a sensitive CYP3A substrate
[1].
Excretion: The parent drug is largely eliminated through metabolism, with minor renal clearance

contributing to its elimination profile [1].

Drug-Drug Interactions and Transporter Role

Fenebrutinib's DDI profile is complex, as it is both a substrate and an inhibitor of key enzymes and

transporters. The table below summarizes its interaction potential as a perpetrator [3].
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Interaction
Target

In Vitro Inhibition
Clinical DDI Observation
(with probe substrates)

Mechanistic Conclusion

CYP3A Time-dependent

inhibitor (TDI) [3]

~2-fold increase in Midazolam

AUC [3]

Clinical inhibitor of CYP3A

[3]

BCRP IC50 = 9.40 μM [3] ~2.7-fold increase in

Rosuvastatin AUC; Cmax

increase larger than AUC [1]

[3]

Primary cause of

Rosuvastatin DDI is
intestinal BCRP inhibition [1]

[3]

OATP1B IC50 = 19.7 μM

(OATP1B1), 7.15 μM

(OATP1B3) [3]

Increase in Rosuvastatin and

Simvastatin exposure [3]

Not a clinical OATP1B

inhibitor (based on
endogenous biomarker data)

[3]

A pivotal approach to understanding these complex DDIs was the use of the endogenous biomarkers

coproporphyrin I (CP-I) and CP-III. Despite in vitro data showing OATP1B inhibition, fenebrutinib

administration caused no change in CP-I or CP-III plasma levels in clinical studies. This key finding

demonstrated that the observed clinical DDIs with statins were caused primarily by inhibition of CYP3A and

BCRP, rather than OATP1B [3].

Furthermore, a unique DDI was observed when fenebrutinib was co-administered with itraconazole (a

strong CYP3A inhibitor). Contrary to expectations, itraconazole decreased fenebrutinib's Cmax while

increasing its AUC. A PBPK model incorporating the effect of drug-excipient complexation revealed that

hydroxypropyl-β-cyclodextrin (H-β-CD), an excipient in the itraconazole solution, complexed with

fenebrutinib in the gut, delaying its absorption and rationalizing the unexpected PK profile [1].

Experimental Protocols for Key Assays

The following methodologies are critical for evaluating fenebrutinib's pharmacokinetic and interaction

properties.

In Vitro Transporter Inhibition Assay [3]

System: Uptake assays in transfected cell lines (e.g., HEK293, MDCKII).
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Probe Substrates: ß-estradiol 17-(ß-D-glucuronide) (E217ßG) for OATP1B1; cholecystokinin-8

(CCK-8) for OATP1B3.
Procedure: Incubate cells with probe substrate and varying concentrations of fenebrutinib.

Measure intracellular accumulation of the probe over time.
Analysis: Calculate IC50 values from concentration-dependent inhibition curves.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) [3]

System: Human liver microsomes (HLM).
Reversible Inhibition: Co-incubate HLM with CYP probe substrates (e.g., midazolam for

CYP3A) and fenebrutinib. Measure metabolite formation.
Time-Dependent Inhibition: Pre-incubate HLM with fenebrutubicin (with and without NADPH)

before adding the probe substrate. A shift in IC50 after pre-incubation indicates TDI.

Analysis: Determine TDI kinetic parameters (kinact, KI).

Clinical DDI Study with Endogenous Biomarkers [3]

Design: Multiple-dose, crossover or sequential study in healthy subjects.

Procedure: Administer fenebrutinib (e.g., 200 mg BID) and measure plasma levels of probe
drugs (e.g., midazolam, rosuvastatin) and endogenous biomarkers (CP-I, CP-III) with and

without fenebrutinib co-administration.
Bioanalysis: Use LC-MS/MS to quantify drug and biomarker concentrations.

PK Analysis: Calculate geometric mean ratios (GMRs) for AUC and Cmax to assess DDI

magnitude.

Model-Informed Drug Development

Model-informed approaches have been central to fenebrutinib's development strategy [2].

Population PK (popPK) Modeling: A popPK model was developed using data from healthy subjects

and RA patients. This model identified that healthy subjects had a 52% higher apparent clearance
than patients, a critical factor for dose selection [2].

Physiologically-Based Pharmacokinetic (PBPK) Modeling: A full PBPK model was built and
verified against clinical data. It was used prospectively to predict DDI magnitude and retrospectively

to rationalize complex observations, such as the itraconazole DDI, by incorporating the drug-
excipient complexation effect [1].

Exposure-Response (E-R) Analysis: In a Phase 2 RA study, E-R analyses for efficacy endpoints
(ACR20, ACR50, ACR70, DAS28) modeled the fenebrutinib effect using an Emax model. The
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analysis showed that an efficacy plateau was achieved within the exposure range of the Phase 2 trial

[2].

The workflow below illustrates how these components are integrated in a PBPK-based MIDD approach for

fenebrutinib.

In Vitro & Preclinical Data

PBPK Model Development

Clinical Phase I PK Data

Prospective DDI Prediction

Clinical DDI Study Data

Model Retrospective Analysis

Unexpected DDI results

Endogenous Biomarker (CP-I)

Confirms mechanism

Mechanistic Understanding

Model-Informed Decisions

Propose dosing & labeling

e.g., Excipient effect

Click to download full resolution via product page
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PBPK Model-Informed Drug Development Workflow for Fenebrutinib [1] [3]

Key Signaling Pathways and Experimental Workflows

Fenebrutinib is a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial component in signaling

cascades following B-cell antigen receptor (BCR) activation in B cells and Fcγ receptor (FcγR) in myeloid

cells [2]. Inhibition of BTK can thus modulate both B-cell and myeloid cell functions, which is the rationale

for its use in autoimmune diseases [2].

The diagram below outlines the logical workflow for assessing complex DDIs using a combination of

clinical probes and endogenous biomarkers.

Workflow for Mechanistic Assessment of Complex DDIs [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Physiologically‐Based Pharmacokinetic Model‐Informed Drug... [pmc.ncbi.nlm.nih.gov]

2. Population Pharmacokinetics, Efficacy Exposure-response ... [pmc.ncbi.nlm.nih.gov]

3. Complex DDI by Fenebrutinib and the Use of Transporter ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fenebrutinib pharmacokinetics and absorption distribution].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-

distribution]

Disclaimer & Data Validity:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7306618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977399/
https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977399/
https://www.smolecule.com/products/s002954?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7306618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977399/
https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-distribution
https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-distribution
https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-distribution
https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-distribution
https://www.smolecule.com/products/s002954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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